N-(2-methylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is a complex heterocyclic compound. It is characterized by the presence of a spiro linkage between a triazolo-thiadiazine ring system and a cyclohexane ring. This compound is of significant interest due to its potential pharmacological activities and its unique structural features, which make it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide typically involves the following steps:
Formation of the Triazolo-Thiadiazine Core: This can be achieved by the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols.
Spirocyclization: The triazolo-thiadiazine intermediate is then subjected to spirocyclization with cyclohexanone under acidic conditions to form the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, microwave irradiation, and other advanced techniques to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the triazolo-thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Scientific Research Applications
N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide exerts its effects involves interaction with specific molecular targets. These targets include enzymes and receptors involved in key biological pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct structural features.
Uniqueness
N-(2-Methylphenyl)-3-phenyl-5,7-dihydrospiro[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1’-cyclohexane]-7-carboxamide is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H25N5OS |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C23H25N5OS/c1-16-10-6-7-13-18(16)24-21(29)19-23(14-8-3-9-15-23)27-28-20(25-26-22(28)30-19)17-11-4-2-5-12-17/h2,4-7,10-13,19,27H,3,8-9,14-15H2,1H3,(H,24,29) |
InChI Key |
OJNANKDKLALJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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